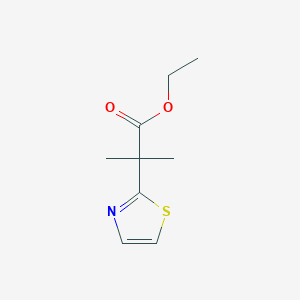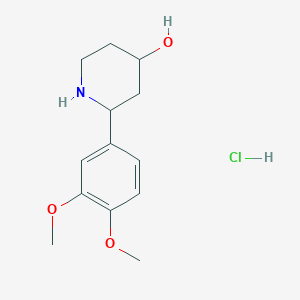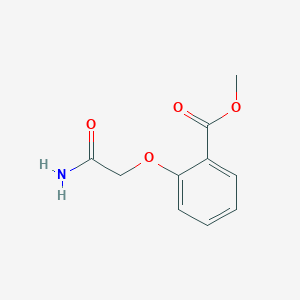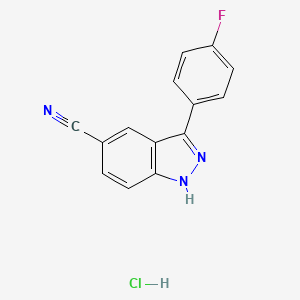
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to an indazole ring, and a nitrile group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the indazole ring. One common approach is the Fischer indazole synthesis, which involves the reaction of an aryl hydrazine with a nitrile in the presence of an acid catalyst. The fluorophenyl group is introduced through a subsequent halogenation reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and purity. The final product is often purified through crystallization and converted to its hydrochloride salt form to improve its handling and storage properties.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid
Reduction: 3-(4-Fluorophenyl)-1H-indazole-5-amine
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride is used to study enzyme inhibition and receptor binding. Its fluorophenyl group can interact with biological targets, making it useful in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1H-indazole-5-carbonitrile hydrochloride
3-(4-Methoxyphenyl)-1H-indazole-5-carbonitrile hydrochloride
3-(2-Hydroxyphenyl)-1H-indazole-5-carbonitrile hydrochloride
Uniqueness: 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, methoxy, and hydroxy counterparts. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3.ClH/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14;/h1-7H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZZRYLTMVHCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7882428.png)
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B7882429.png)
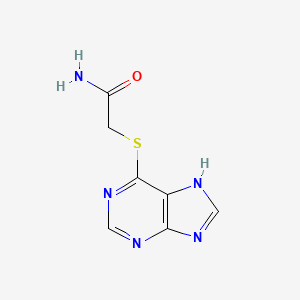
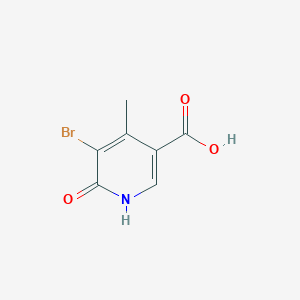
![5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882450.png)
![6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882459.png)
![[(E)-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7882473.png)
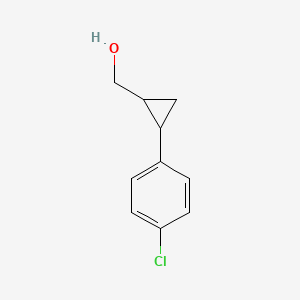
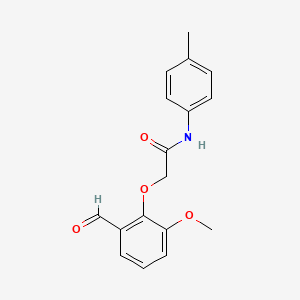
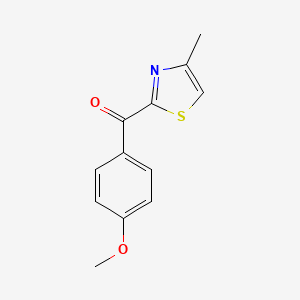
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)
